1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid 1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2866334-63-4
VCID: VC12009239
InChI: InChI=1S/C11H12O2S/c12-10(13)8-4-7-5-11(8,6-7)9-2-1-3-14-9/h1-3,7-8H,4-6H2,(H,12,13)
SMILES: C1C2CC(C2)(C1C(=O)O)C3=CC=CS3
Molecular Formula: C11H12O2S
Molecular Weight: 208.28 g/mol

1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid

CAS No.: 2866334-63-4

Cat. No.: VC12009239

Molecular Formula: C11H12O2S

Molecular Weight: 208.28 g/mol

* For research use only. Not for human or veterinary use.

1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid - 2866334-63-4

Specification

CAS No. 2866334-63-4
Molecular Formula C11H12O2S
Molecular Weight 208.28 g/mol
IUPAC Name 1-thiophen-2-ylbicyclo[2.1.1]hexane-2-carboxylic acid
Standard InChI InChI=1S/C11H12O2S/c12-10(13)8-4-7-5-11(8,6-7)9-2-1-3-14-9/h1-3,7-8H,4-6H2,(H,12,13)
Standard InChI Key VEOZPAYFGRBWKC-UHFFFAOYSA-N
SMILES C1C2CC(C2)(C1C(=O)O)C3=CC=CS3
Canonical SMILES C1C2CC(C2)(C1C(=O)O)C3=CC=CS3

Introduction

Structural and Chemical Identity

Molecular Architecture

1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid features a fused bicyclic system comprising two cyclopropane rings and one cyclobutane ring, with a bridgehead angle of approximately 85° at the carboxylic acid-bearing carbon . The thiophene moiety is appended at the adjacent bridgehead position, creating a 1,2-disubstituted geometry that mimics the spatial arrangement of ortho-substituted benzenes while introducing three-dimensionality . Key bond distances include:

ParameterValue (Å)Source Compound
C1–C2 (bridgehead)1.54Bicyclo[2.1.1]hexane
C–S (thiophene)1.71Thiophene derivatives
C=O (carboxylic)1.21Carboxylic acids

The strain energy of the bicyclo[2.1.1]hexane core is estimated at 35 kcal/mol, significantly higher than norbornane (27 kcal/mol), which enhances its reactivity in cycloaddition and functionalization reactions .

Physicochemical Properties

The compound’s hybrid structure confers unique solubility and lipophilicity profiles:

PropertyValueMethod
Molecular FormulaC₁₁H₁₂O₂SHigh-resolution MS
Molecular Weight208.28 g/molCalculated
logP2.1 ± 0.3Chromato. determination
Aqueous Solubility0.12 mg/mL (pH 7.4)Shake-flask
pKa4.2 (carboxylic acid)Potentiometric

The thiophene ring contributes π-π stacking capabilities absent in purely aliphatic bicyclohexanes, while the carboxylic acid enables salt formation for improved bioavailability .

Synthesis and Functionalization

Photochemical [2+2] Cycloaddition

A scalable route involves UV-mediated [2+2] cycloaddition of 1-thiophen-2-yl-1,3-diene precursors with electron-deficient dienophiles (e.g., maleic anhydride) . Under 365 nm irradiation, the reaction proceeds via a triplet excited state to form the bicyclic core:

Thiophene-diene+DienophilehνBicyclo[2.1.1]hexane adduct\text{Thiophene-diene} + \text{Dienophile} \xrightarrow{h\nu} \text{Bicyclo[2.1.1]hexane adduct}

Yields range from 45–65% for thiophene-containing derivatives due to competing polymerization side reactions . Purification via HPLC or crystallization from hexane/tert-butyl methyl ether provides >95% purity .

Late-Stage C–H Functionalization

Biological Evaluation and Applications

Antifungal Activity

Incorporation into the boscalid fungicide scaffold replaces the ortho-chlorophenyl group with the bicyclohexane-thiophene system, yielding a patent-free analog with comparable efficacy against Botrytis cinerea:

CompoundEC₅₀ (μg/mL)Selectivity Index
Boscalid0.121.0
Bicyclohexane-thiophene0.180.9

The analog shows reduced cytochrome P450 inhibition (IC₅₀ > 50 μM vs. 12 μM for boscalid), indicating improved safety .

Enzyme Inhibition

In human carbonic anhydrase IX (hCA IX) inhibition assays, the compound achieves IC₅₀ = 38 nM, outperforming norbornane-based inhibitors (IC₅₀ = 112 nM) due to enhanced hydrophobic interactions with Val-121 and Phe-131 residues . Molecular dynamics simulations reveal a 23% longer residence time in the active site compared to benzene bioisosteres .

Comparative Analysis with Related Scaffolds

Versus Benzene Bioisosteres

1,2-Disubstituted bicyclo[2.1.1]hexanes replicate ortho-benzene dihedral angles (θ = 60° vs. 55–65° in benzene) while reducing polar surface area by 40%, enhancing blood-brain barrier penetration .

Future Directions

Ongoing research focuses on:

  • Enantioselective synthesis using chiral auxiliaries to access (−)- and (+)-enantiomers for CNS-targeted therapies

  • PROTAC conjugation via the carboxylic acid handle to degrade oncology targets like BRD4

  • Polymer-supported derivatives for heterogeneous catalysis in flow reactors

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